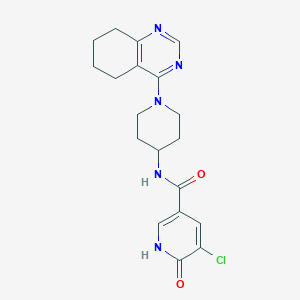

N'-(2-cyanophenyl)-N-ethyloxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, “N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent .Chemical Reactions Analysis

There are several chemical reactions involving related compounds. For example, “N-(2-Cyanophenyl)chloromethanimidoyl chloride” was found to be an intermediate in a reaction involving 2-isothiocyanatobenzonitrile and sulfuryl chloride or gaseous chlorine . Another compound, “1,1-Disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas”, were synthesized in a one-pot reaction of “N-(2-cyanophenyl)benzimidoyl isothicyanate” with secondary amines .科学的研究の応用

I have conducted a search for the scientific research applications of N1-(2-cyanophenyl)-N2-ethyloxalamide, also known as N’-(2-cyanophenyl)-N-ethyloxamide. Here is a summary of the findings, organized into distinct sections:

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of various heterocyclic skeletons, such as 3,1-benzothiazine , 1,3,5-benzotriazocine , and quinazoline . These reactions often involve the use of thioamide moieties and can lead to different cyclic products .

Intramolecular Cycloaddition Reactions

N1-(2-cyanophenyl)-N2-ethyloxalamide: is involved in intramolecular cycloaddition reactions, which are crucial for forming complex molecular structures in pharmaceuticals and agrochemicals .

Novel Derivatives Synthesis

Researchers have synthesized a series of novel derivatives from this compound for biological evaluation, which could lead to the development of new drugs or agrochemicals .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with biological targets, which is essential for drug design and discovery .

Intramolecular Cyclization

It serves as a precursor for intramolecular cyclization reactions based on its derivatives, which is a practical approach in synthetic organic chemistry .

Biological Processes Study

Drug Delivery Systems Development

MDPI - Synthesis of Heterocyclic Skeletons MDPI - One-Pot Quinazolin-4-ylidenethiourea Synthesis Springer - Synthesis, biological evaluation and molecular docking MDPI - Visible Light-Induced Cascade Smolecule - N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

作用機序

Target of Action

It’s known that similar compounds have been used to prepare benzodiazocines , which are known for their potential action on the central nervous system .

Mode of Action

The mode of action of N1-(2-cyanophenyl)-N2-ethyloxalamide involves a spontaneous intramolecular cycloaddition reaction . This reaction occurs via a regioselective N1 attack at the cyano group . The blocking of this nitrogen by an alkyl group might produce benzothiadiazocines or benzotriazocines .

Biochemical Pathways

The compound is involved in the synthesis of heterocyclic compounds such as triazoles, thiadiazoles, quinazolines, benzothiazines, benzodiazocines, benzotriazocines, and benzothiadiazocines .

Result of Action

Similar compounds have been used to prepare benzodiazocines , which are known for their potential action on the central nervous system .

特性

IUPAC Name |

N'-(2-cyanophenyl)-N-ethyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-13-10(15)11(16)14-9-6-4-3-5-8(9)7-12/h3-6H,2H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLHJZABIVCKLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2997666.png)

![N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2997668.png)

![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B2997670.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine](/img/structure/B2997674.png)

![2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2997676.png)

![(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one](/img/structure/B2997679.png)

![6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid](/img/structure/B2997684.png)